molecular formula C18H35NO3 B12747392 Hexyloxodecanamide monoethanolamide CAS No. 884905-11-7

Hexyloxodecanamide monoethanolamide

Cat. No.: B12747392
CAS No.: 884905-11-7
M. Wt: 313.5 g/mol
InChI Key: OKPVDVORYUWJHI-UHFFFAOYSA-N
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Description

Hexyloxodecanamide monoethanolamide is a chemical compound with the molecular formula C18H35NO3. It is a type of fatty acid monoethanolamide, which is a nonionic surfactant. This compound is known for its applications in various fields, including detergents, cosmetics, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyloxodecanamide monoethanolamide can be synthesized through the reaction of fatty acids with monoethanolamine. The process typically involves heating the fatty acid with monoethanolamine under controlled conditions to form the amide bond. The reaction is usually carried out at elevated temperatures, around 50-60°C, with the presence of a catalyst such as sulfuric acid to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of fatty acid monoethanolamides, including this compound, involves the esterification of fatty acids followed by amidation. The process begins with the conversion of fatty acids to their methyl esters, which are then reacted with monoethanolamine to form the desired amide. This method ensures high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexyloxodecanamide monoethanolamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pressures .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

Hexyloxodecanamide monoethanolamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of hexyloxodecanamide monoethanolamide involves its interaction with various molecular targets. It acts as an agonist at peroxisome proliferator-activated receptor alpha (PPAR-α) and inhibits ceramidase, thereby affecting the sphingolipid signaling pathway. These interactions lead to various physiological effects, including anti-inflammatory and neuroprotective actions .

Comparison with Similar Compounds

Hexyloxodecanamide monoethanolamide can be compared with other fatty acid monoethanolamides such as oleic monoethanolamide and coco monoethanolamide. While all these compounds share similar surfactant properties, this compound is unique due to its specific fatty acid chain length, which can influence its solubility and interaction with other molecules .

List of Similar Compounds

  • Oleic monoethanolamide
  • Coco monoethanolamide
  • Arachidonic acid monoethanolamide

Properties

CAS No.

884905-11-7

Molecular Formula

C18H35NO3

Molecular Weight

313.5 g/mol

IUPAC Name

2-hexyl-N-(2-hydroxyethyl)-3-oxodecanamide

InChI

InChI=1S/C18H35NO3/c1-3-5-7-9-11-13-17(21)16(12-10-8-6-4-2)18(22)19-14-15-20/h16,20H,3-15H2,1-2H3,(H,19,22)

InChI Key

OKPVDVORYUWJHI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)C(CCCCCC)C(=O)NCCO

Origin of Product

United States

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